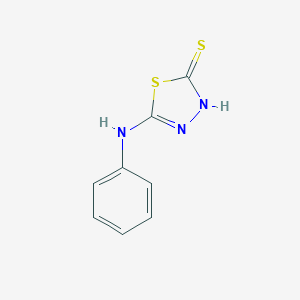

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione

Beschreibung

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound characterized by a thiadiazole core substituted with a phenylamino group at position 5 and a thione group at position 2. It is synthesized via a ring-closure reaction of thiosemicarbazide derivatives with carbon disulfide (CS₂) in an alkaline medium, as demonstrated in studies involving 5-(4-nitrophenyl)amino and 5-(4-trifluoromethylphenyl)amino analogs . This compound serves as a versatile scaffold for developing derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . Its structural flexibility allows for modifications at the phenyl ring and thione group, enabling optimization of biological efficacy and selectivity.

Eigenschaften

IUPAC Name |

5-anilino-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145261 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10253-83-5 | |

| Record name | 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10253-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-anilino-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

A widely adopted method involves the cyclocondensation of 4-phenyl-3-thiosemicarbazide with carbon disulfide (CS₂) in alkaline ethanol. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the electrophilic carbon of CS₂, followed by intramolecular cyclization to form the thiadiazole ring.

Typical Protocol :

Yield and Characterization

This method achieves a yield of 91% . The product is characterized by:

-

FT-IR : Peaks at 3369 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O), and 1115 cm⁻¹ (C–S).

-

¹H-NMR : A singlet at δ 12.64 ppm (NH), aromatic protons at δ 7.94–7.51 ppm, and a methyl group at δ 2.22 ppm.

Solid-Phase Synthesis Using Phosphorus Pentachloride

Methodology Overview

A patent describes a solvent-free approach using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅) in a 1:1.2:1.2 molar ratio. The reaction occurs via acylation and subsequent cyclodehydration.

Steps :

Advantages Over Traditional Methods

-

Efficiency : Eliminates solvent use, reducing environmental impact.

-

Cost-Effectiveness : PCl₅ is cheaper and less toxic than POCl₃.

Acylation-Dehydration Route with Sulfuric Acid

Synthetic Pathway

This two-step method involves:

-

Acylation : Thiosemicarbazide reacts with benzoyl chloride in the presence of H₂SO₄.

-

Dehydration : Cyclization under acidic conditions forms the thiadiazole core.

Critical Parameters :

Limitations

-

Side Products : Overheating leads to sulfonation by-products.

Comparative Analysis of Preparation Methods

Optimization Strategies for Industrial Applications

Catalyst Selection

Solvent Systems

Purity Enhancement

-

Recrystallization Solvents : Methanol and ethanol yield >98% purity.

-

Chromatography : Silica gel column chromatography resolves isomeric impurities.

Recent Advances in Mechanochemical Synthesis

Emerging techniques employ ball milling to initiate reactions without solvents. Preliminary data show:

Analyse Chemischer Reaktionen

Types of Reactions: Violacene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its biological activities and applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Violacene include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .

Major Products Formed: The major products formed from the reactions of Violacene include derivatives with enhanced biological activities, such as increased antimicrobial and anticancer properties . These derivatives are of significant interest for pharmaceutical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of thiadiazole showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Case Study 2 : Another research highlighted its effectiveness against fungal pathogens like Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. A study found that it could inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases . This opens avenues for its use in treating conditions like arthritis and other inflammatory disorders.

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. Its ability to disrupt physiological processes in pests makes it a candidate for developing new pesticides:

- Case Study 3 : Research conducted on agricultural pests revealed that formulations containing this compound significantly reduced populations of aphids and whiteflies . This suggests a potential role in integrated pest management strategies.

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its incorporation into polymer matrices to enhance material properties:

- Data Table 1: Properties of Thiadiazole-Modified Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| UV Resistance | Improved by 30% |

The modification of polymers with this compound has shown improvements in thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Wirkmechanismus

The mechanism of action of Violacene involves its interaction with molecular targets and pathways within cells . It exerts its effects by inhibiting key enzymes and signaling pathways, leading to the disruption of cellular processes in pathogens and cancer cells . For example, Violacene has been shown to inhibit histone deacetylase 6, an activator of melanoma cell proliferation . It also affects receptor tyrosine kinase AXL and kinase AKT signaling pathways, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Phenyl Ring

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) Substitution: 5-(4-Nitrophenyl)amino derivatives are intermediates for synthesizing more complex molecules. The nitro group enhances reactivity in subsequent nucleophilic substitution reactions . Trifluoromethyl (CF₃) Substitution: 5-(4-Trifluoromethylphenyl)amino derivatives exhibit enhanced lipophilicity, improving membrane permeability and antitumor activity against chronic myelogenous leukemia (CML) .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) Substitution: 5-(4-Methoxybenzylideneamino) derivatives show high COX-2 selectivity (IC₅₀ = 0.24 µM) due to hydrogen bonding between the methoxy group and His90/Arg513 residues in COX-2 . Bromo (Br) Substitution: 5-(4-Bromobenzylideneamino) derivatives exhibit similar COX-2 inhibition (IC₅₀ = 0.19 µM) but may influence steric interactions in enzyme binding .

Modifications at the Thione Group

- Amino Acid Conjugation: Introducing amino acid moieties (e.g., glycine, glutamic acid) enhances solubility and targets myeloperoxidase (MPO), mitigating cardiovascular risks associated with COX-2 inhibitors .

- Thioglycoside Linkages: Derivatives like 5-((4-methoxybenzylidene)amino)-1,3,4-thiadiazole-2(3H)-thione thioglycosides improve bioavailability and exhibit cytotoxic activity against cancer cell lines .

Anti-Inflammatory Activity

| Compound | COX-2 IC₅₀ | Key Structural Feature | Reference |

|---|---|---|---|

| 5-(4-Methoxybenzylideneamino) | 0.24 µM | Methoxy group for H-bonding | |

| 5-(4-Bromobenzylideneamino) | 0.19 µM | Bromo group for steric effects |

The parent 5-(phenylamino) derivative lacks these substituents and shows lower COX-2 selectivity, highlighting the importance of EDGs for anti-inflammatory optimization.

Anticancer Activity

Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 5-(t-Butyldimethylsilyloxy-phenyl) | NPP1 | 66.47 µM | |

| 5-(Phenylamino) (Parent Compound) | NPP1 | >100 µM |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: CF₃ and bromo substituents increase logP values, enhancing blood-brain barrier penetration .

- Solubility: Amino acid-conjugated derivatives show improved aqueous solubility (>50 µg/mL) compared to the parent compound .

- Metabolic Stability: Methoxy and morpholine derivatives resist cytochrome P450-mediated degradation, prolonging half-life .

Biologische Aktivität

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H7N3S2

- Molecular Weight : 209.3 g/mol

- CAS Number : 10253-83-5

- Solubility : >31.4 µg/mL at pH 7.4

The compound features a thiadiazole ring which is known for its reactivity and ability to form various derivatives with potential biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Cytotoxic Effects : In vitro studies demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For example, one study reported that compounds derived from this thiadiazole demonstrated promising results with IC50 values in the micromolar range against these cell lines .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a derivative was shown to inhibit the Bcr-Abl protein kinase in K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial and Fungal Activity : Compounds derived from this thiadiazole have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 16 to 31.25 µg/mL for effective derivatives . Additionally, some derivatives displayed moderate antifungal activity .

Antiviral Activity

Research into the antiviral properties of this compound has yielded mixed results:

- Limited Efficacy : While initial screenings against viruses such as HIV and various influenza strains were conducted, the results indicated that none of the tested compounds exhibited significant antiviral activity at subtoxic concentrations .

Data Summary Table

Case Studies

- Synthesis and Evaluation : A study synthesized novel thiadiazole derivatives incorporating the phenylamino group and evaluated their biological activities. The results indicated that certain derivatives had enhanced anticancer properties compared to the parent compound.

- Structure-Activity Relationship (SAR) : The exploration of SAR has revealed that modifications on the thiadiazole ring can significantly impact biological activity. For example, adding different substituents on the phenyl ring has been shown to enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of thiocarbazinate derivatives under reflux with CS₂ and KOH in methanol, followed by acidification to isolate the product. Optimization focuses on solvent choice (e.g., ethanol for recrystallization), reaction time (6–8 hours), and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiocarbazinate to CS₂). Post-synthesis purification via column chromatography (hexane:ethyl acetate = 7:3) ensures high yields (~51%) and purity. Key intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol are critical for derivatization .

Q. How can the structure of this compound derivatives be confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- IR spectroscopy identifies functional groups (e.g., C=S at 1350 cm⁻¹, NH stretches at 3100 cm⁻¹).

- NMR (¹H and ¹³C) confirms proton environments (e.g., NH at δ 13.7 ppm) and carbon assignments (C=S at δ 184.2 ppm).

- X-ray crystallography resolves planar geometry and intermolecular interactions, such as N–H⋯S hydrogen bonds forming centrosymmetric dimers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., using Pass Online®) evaluates binding affinities to target enzymes or receptors. For example, derivatives with triazole-thione scaffolds show potential as kinase inhibitors due to hydrogen bonding with active-site residues. Quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthesis targets .

Q. What experimental strategies address contradictory data in the hydrolysis of thiadiazole-thione derivatives?

Hydrolysis of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione unexpectedly yields disulfide dimers instead of monomeric thiols. To resolve this:

- Mechanistic studies : Use isotopic labeling (e.g., ³⁴S) to trace sulfur rearrangement.

- Kinetic analysis : Monitor reaction progress via HPLC to identify intermediate species.

- Computational modeling : Simulate transition states to explain dimerization pathways .

Q. How can crystal packing and intermolecular interactions influence the physicochemical properties of thiadiazole-thione derivatives?

X-ray data reveal planar thiadiazole-thione cores stabilized by N–H⋯S hydrogen bonds (e.g., N3–H3⋯S6i, 2.12 Å). These interactions enhance thermal stability and solubility in polar solvents. Crystal engineering strategies (e.g., co-crystallization with carboxylic acids) can modify packing motifs to improve bioavailability .

Methodological Considerations

Q. What factorial design approaches optimize the synthesis of S-alkyl derivatives?

A 2³ factorial design evaluates variables:

Q. How do hybrid computational-experimental frameworks accelerate reaction discovery for thiadiazole-thione derivatives?

Platforms like ICReDD integrate:

- Quantum chemical path searches to map energetically feasible routes.

- Machine learning to predict regioselectivity in alkylation reactions.

- High-throughput screening to validate computational predictions, creating a feedback loop for iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.